molecular formula C24H22Cl3N3O B12709785 Benzamide, 2,4-dichloro-N-((1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride CAS No. 83736-53-2

Benzamide, 2,4-dichloro-N-((1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride

Cat. No.: B12709785
CAS No.: 83736-53-2
M. Wt: 474.8 g/mol
InChI Key: PGTMJUHITRUERR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Benzamide, 2,4-dichloro-N-((1-methyl-5-phenyl-2,3-dihydro-1H-1,4-benzodiazepin-2-yl)methyl)-,monohydrochloride is a complex organic compound that belongs to the class of benzamides. This compound is characterized by the presence of a benzodiazepine ring system, which is known for its pharmacological properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting from readily available starting materials. The key steps may include:

    Formation of the Benzodiazepine Ring: This can be achieved through the cyclization of appropriate precursors under acidic or basic conditions.

    Chlorination: Introduction of chlorine atoms at the 2 and 4 positions of the benzamide ring can be done using chlorinating agents like thionyl chloride or phosphorus pentachloride.

    N-Methylation:

    Final Coupling: The final step involves coupling the benzodiazepine moiety with the benzamide derivative under suitable conditions, often using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would involve scaling up the laboratory synthesis methods, ensuring that the processes are cost-effective, safe, and environmentally friendly. This may include optimizing reaction conditions, using continuous flow reactors, and employing green chemistry principles.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the benzodiazepine ring, leading to the formation of N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions can occur at the carbonyl group of the benzamide moiety, potentially forming amines or alcohols.

    Substitution: The chlorine atoms in the benzamide ring can be substituted with other nucleophiles, such as amines or thiols, under appropriate conditions.

Common Reagents and Conditions

    Oxidation: Reagents like hydrogen peroxide, m-chloroperbenzoic acid (m-CPBA), or potassium permanganate.

    Reduction: Reagents such as lithium aluminum hydride (LAH), sodium borohydride (NaBH4), or catalytic hydrogenation.

    Substitution: Nucleophiles like ammonia, primary or secondary amines, and thiols, often in the presence of a base like sodium hydroxide or potassium carbonate.

Major Products

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield N-oxides, reduction may produce amines, and substitution may result in various substituted benzamides.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functionalizations, making it a valuable intermediate in organic synthesis.

Biology

In biological research, the compound may be studied for its interactions with biological macromolecules, such as proteins and nucleic acids

Medicine

Given the presence of the benzodiazepine ring, this compound may have pharmacological properties, such as anxiolytic, sedative, or anticonvulsant effects. It could be investigated for potential therapeutic applications in treating anxiety, insomnia, or epilepsy.

Industry

In the industrial sector, this compound may be used in the development of new materials, such as polymers or coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of this compound would likely involve its interaction with specific molecular targets, such as receptors or enzymes. The benzodiazepine moiety suggests that it may bind to the gamma-aminobutyric acid (GABA) receptors in the central nervous system, modulating their activity and producing sedative or anxiolytic effects.

Comparison with Similar Compounds

Similar Compounds

    Diazepam: A well-known benzodiazepine with anxiolytic and sedative properties.

    Chlordiazepoxide: Another benzodiazepine used for its anxiolytic effects.

    Clonazepam: A benzodiazepine with anticonvulsant properties.

Properties

CAS No.

83736-53-2

Molecular Formula

C24H22Cl3N3O

Molecular Weight

474.8 g/mol

IUPAC Name

2,4-dichloro-N-[(1-methyl-5-phenyl-2,3-dihydro-1,4-benzodiazepin-2-yl)methyl]benzamide;hydrochloride

InChI

InChI=1S/C24H21Cl2N3O.ClH/c1-29-18(15-28-24(30)19-12-11-17(25)13-21(19)26)14-27-23(16-7-3-2-4-8-16)20-9-5-6-10-22(20)29;/h2-13,18H,14-15H2,1H3,(H,28,30);1H

InChI Key

PGTMJUHITRUERR-UHFFFAOYSA-N

Canonical SMILES

CN1C(CN=C(C2=CC=CC=C21)C3=CC=CC=C3)CNC(=O)C4=C(C=C(C=C4)Cl)Cl.Cl

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.